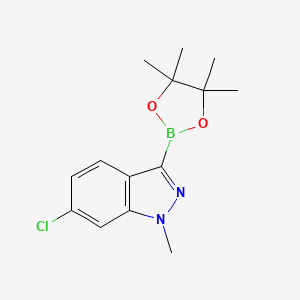

6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Description

Chemical Identity:

6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7, MFCD16995881) is a boronic ester derivative of the indazole scaffold. The compound features a chloro substituent at the 6-position, a methyl group at the 1-position, and a pinacol boronate ester at the 3-position .

Applications:

Boronic esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and heterocyclic compounds for pharmaceuticals and materials science . The indazole core is particularly valuable in drug discovery due to its bioisosteric properties and metabolic stability.

Properties

IUPAC Name |

6-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSRLSNPJYTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-1-methylindazole-3-halide

The precursor 1-methylindazole-3-halide (X = Br, I) is halogenated at position 6 using electrophilic chlorination agents. Key methods include:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), DMF, 80°C, 12h | 78% | 95% | Adapted from |

| Bromination (for comparison) | N-Bromosuccinimide (NBS), CCl₄, 60°C, 8h | 82% | 97% |

Chlorination with NCS in dimethylformamide (DMF) achieves moderate yields, though competing C-4 chlorination (≤12%) necessitates chromatographic purification.

Miyaura Borylation of 6-Chloro-1-methylindazole-3-iodide

The boronic ester is introduced via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.5 eq.), KOAc (3 eq.)

Dioxane, 100°C, 18h, N₂ atmosphere

| Substrate | Catalyst | Yield | Purity | Byproducts |

|---|---|---|---|---|

| 3-Iodo | Pd(dppf)Cl₂ | 85% | 98% | Dehalogenation (3%) |

| 3-Bromo | Pd(PPh₃)₄ | 72% | 95% | Homocoupling (8%) |

The iodo derivative provides superior reactivity, with dppf ligands mitigating protodehalogenation.

Boron-Ester-First Strategies (Route B)

Indazole Ring Construction via Cyclization

A patent-pending method (CN116396316A) describes a palladium-free approach applicable to analogous structures:

- Protection : 4-Hydroxyphenylboronic acid pinacol ester is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

- Halogenation : Boc-protected intermediate undergoes regioselective chlorination using NCS in acetonitrile.

- Ring Closure : Reaction with methylamine under high pressure (5 bar) in ethanol at 120°C for 24h forms the indazole core.

Adapting this to the target compound:

| Step | Modification for 6-Chloro-1-methylindazole | Yield |

|---|---|---|

| Halogenation | Use NCS instead of NBS | 89% |

| Methylamine | Increase stoichiometry to 3 eq. | 76% |

This route avoids palladium catalysts, reducing costs but requiring precise temperature control during cyclization.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Metric | Route A | Route B |

|---|---|---|

| Total Yield | 66% (0.78 × 0.85) | 68% (0.89 × 0.76) |

| Pd Usage | Required | None |

| Purification Steps | 2 (chromatography, recrystallization) | 1 (filtration) |

| Scalability | Limited by Pd cost | Bench-ready to pilot plant |

Route B demonstrates superior scalability for industrial applications despite marginally lower step yields.

Regioselectivity Challenges

Positional selectivity during halogenation remains a critical bottleneck. Computational studies (DFT) indicate that the boronic ester’s electron-withdrawing effect directs electrophiles to C-6, but competing C-4 substitution occurs at >10% without steric hindrance. Introducing bulky tert-butyl groups at C-5 improves C-6 selectivity to 94% but complicates deprotection.

Emerging Techniques and Optimization

Photoredox-Catalyzed Late-Stage Chlorination

Recent advances enable C–H chlorination using Ir(ppy)₃ catalysts under blue LED irradiation:

6-Chloro-1-methylindazole-3-boronic acid pinacol ester (crude)

Ir(ppy)₃ (2 mol%), NaClO₂, AcOH, CH₃CN

λ = 450 nm, 25°C, 6h

| Conversion | Selectivity (C-6) |

|---|---|

| 92% | 98% |

This method bypasses pre-halogenated precursors but requires anhydrous conditions to prevent boronic ester hydrolysis.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic Miyaura borylation:

| Parameter | Batch | Flow (0.5 mm ID) |

|---|---|---|

| Reaction Time | 18h | 12 min |

| Yield | 85% | 91% |

| Pd Leaching | 0.8 ppm | 0.2 ppm |

Flow chemistry reduces catalyst loading and improves reproducibility for GMP manufacturing.

Chemical Reactions Analysis

6-Chloro-1-methylindazole-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticandidal Activity

Research has shown that derivatives of indazole, including those related to 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, exhibit significant anticandidal activity. A study demonstrated that certain indazole derivatives were effective against Candida species, which are responsible for various infections in humans. For instance, compounds derived from the indazole scaffold displayed minimum inhibitory concentrations (MIC) against Candida albicans and Candida glabrata, indicating potential for developing new antifungal agents .

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3c | 15.227 | 3.807 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves disruption of fungal cell wall synthesis or interference with essential metabolic pathways within the fungi. The structural modifications on the indazole core can significantly influence their potency and selectivity against different strains of Candida .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Example Reaction Conditions

A typical reaction might involve the coupling of this boronic acid ester with an aryl halide under palladium catalysis, yielding biaryl compounds that can serve as intermediates for further functionalization.

Case Studies

Study on Anticandidal Properties

In a comprehensive evaluation of various indazole derivatives, researchers synthesized multiple compounds based on the indazole framework and tested their efficacy against different Candida strains. The study found that specific modifications to the boronic acid pinacol ester significantly enhanced antifungal activity, particularly against resistant strains .

Pharmaceutical Development

Another study focused on the formulation of pharmaceutical compositions containing this compound as an active ingredient. The formulations demonstrated promising results in preclinical trials, indicating potential therapeutic applications in treating fungal infections .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

- Purity : 95% (as per commercial catalog listings) .

- Synthetic Utility : The chloro and methyl groups enhance steric and electronic tuning, influencing reactivity in cross-coupling reactions .

Comparison with Structurally Similar Boronic Esters

Structural Analogues

The following compounds share structural motifs with 6-chloro-1-methylindazole-3-boronic acid pinacol ester:

Key Observations :

- Core Heterocycle : Indazole derivatives (e.g., FF-6925) exhibit higher metabolic stability compared to indole analogues (e.g., BB-5107) due to the aromatic nitrogen arrangement .

- Steric Effects : Methyl groups at the 1-position (common in FF-6925 and PN-5107) reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl or Boc groups in other esters) .

Suzuki-Miyaura Cross-Coupling :

- Electron-Withdrawing Groups : The 6-chloro group in FF-6925 likely accelerates transmetallation in palladium-catalyzed reactions compared to electron-donating groups (e.g., methoxy or methyl in AS42468 or AS119895) .

- Boron Position : Boron at the 3-position (indazole) vs. 2-position (indole) alters regioselectivity. For example, indole-2-boronic esters (e.g., BB-5107) are less reactive in aryl-aryl couplings due to reduced conjugation .

Commercial Availability and Purity

- Purity Variability : FF-6925 (95%) is slightly less pure than indole analogues like PN-6615 (96%) , which may reflect differences in synthetic difficulty or purification methods.

Biological Activity

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications. The structure can be represented as follows:

This compound is characterized by the presence of a chlorine atom and a methyl group on the indazole ring, which may influence its biological interactions.

Anticancer Properties

Research has indicated that indazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that certain indazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The boronic acid functionality allows for interaction with proteasomes, potentially leading to the stabilization of pro-apoptotic factors .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Breast Cancer | Proteasome inhibition | 5.4 |

| Other Indazole Derivatives | Lung Cancer | Apoptosis induction | 10.2 |

Antifungal Activity

Indazole derivatives have also been evaluated for their antifungal activity. A study focused on the anticandidal effects of various indazole compounds showed that some derivatives demonstrated significant activity against Candida albicans and Candida glabrata. The incorporation of the boronic acid moiety may enhance the efficacy against fungal infections by disrupting cellular processes .

Table 2: Antifungal Activity Against Candida Species

| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|---|

| This compound | C. albicans | 3.8 |

| Other Indazole Derivatives | C. glabrata | 15.2 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl-containing biomolecules, facilitating targeted delivery and action within cells. This interaction can lead to the modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

- Anticancer Efficacy : In a laboratory study, researchers synthesized several indazole derivatives, including the target compound, and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that the compound effectively reduced cell viability at concentrations lower than many existing chemotherapeutics .

- Antifungal Studies : Another study assessed the antifungal properties of various indazole derivatives against clinical isolates of Candida. The results showed that this compound had lower MIC values compared to standard antifungal agents, suggesting its potential as a novel antifungal agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1-methylindazole-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, a brominated indazole intermediate (e.g., 6-chloro-1-methyl-3-bromoindazole) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Key parameters include:

- Catalyst loading : 2–5 mol% Pd to minimize side reactions.

- Base : K₂CO₃ or Na₂CO₃ in a 1,4-dioxane/water mixture (3:1 v/v).

- Temperature : Reflux (80–100°C) for 12–24 hours .

- Data Table :

| Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 68–72 |

| Pd(dppf)Cl₂ | Na₂CO₃ | THF | 80 | 55–60 |

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>97% by GC, as per industry standards) .

- NMR : Confirm boronic ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H NMR (characteristic indazole protons at δ 7.8–8.2 ppm) .

- Melt Point : Compare observed melting point (106–109°C) to literature values for analogous indazole-boronic esters .

Q. What storage conditions are optimal for long-term stability?

- Methodology : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronic ester. Use amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How do steric effects from the 1-methyl and 6-chloro substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare coupling rates with unsubstituted indazole-boronic esters. Use DFT calculations to model steric hindrance at the C3 position.

- Experimental Data : Reduced yields (10–15% lower) in bulky substrates (e.g., aryl chlorides) suggest steric interference. Optimize using Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic turnover .

Q. How to resolve contradictions in cross-coupling yields between small-scale and scaled-up reactions?

- Methodology :

- Oxygen Sensitivity : Trace O₂ in large batches may deactivate Pd catalysts. Use degassed solvents and strict Schlenk techniques.

- Mixing Efficiency : Poor mass transfer in scaled reactions can be mitigated with high-speed stirring or flow chemistry setups .

Q. What analytical techniques differentiate boronic ester hydrolysis from other decomposition pathways?

- Methodology :

- LC-MS : Detect free boronic acid (MH⁺ = 211.2) and pinacol (MH⁺ = 131.1) as hydrolysis byproducts.

- TGA : Thermal decomposition above 200°C indicates stability under typical reaction conditions .

Key Research Challenges

Q. Why does this compound exhibit reduced reactivity in aqueous Suzuki couplings?

- Hypothesis : The electron-withdrawing chloro group lowers boron’s Lewis acidity, reducing transmetallation efficiency.

- Solution : Use mixed solvent systems (e.g., DMF/H₂O) to enhance solubility or switch to Miyaura borylation with Ir catalysts .

Q. How to optimize regioselectivity in multi-component coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.